molecular formula C21H34O3 B13440187 (3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one

(3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one

Cat. No.: B13440187
M. Wt: 334.5 g/mol
InChI Key: HHUZGDMRRLQZIQ-HUPPADNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one is a pregnane steroid characterized by hydroxyl groups at the 3β, 5α, and 6β positions and a ketone at C-20. It is synthesized via microbial transformation of 5α,6α-epoxy-3β-hydroxy-16-pregnen-20-one using Trichoderma viride () or through chemical methods involving epoxidation with meta-chloroperbenzoic acid (MCPBA) followed by acid hydrolysis (). This compound is notable for its stereospecific hydroxylation pattern, which influences its metabolic stability and biological interactions, particularly in neurosteroid pathways and placental steroidogenesis.

Properties

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

1-[(3S,5S,6R,8R,9S,10R,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15+,16-,17-,18+,19+,20+,21+/m0/s1

InChI Key

HHUZGDMRRLQZIQ-HUPPADNKSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Preparation Methods

Preparation Methods of (3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one

Starting Materials and General Strategy

The synthesis typically begins with a pregnan-20-one precursor, such as 3beta-hydroxy-5alpha-pregnan-20-one or related ketones, which undergoes selective functional group transformations to introduce hydroxyl groups at the 3 and 6 positions with precise stereochemical control.

Key Synthetic Steps

Double Bond Migration and Enol Acetylation

A common approach involves shifting a double bond from the 4,5-position to the 5,6-position via enol acetylation of a 21-acetoxy-4-pregnene-3,20-dione derivative. This step sets the stage for regioselective hydroxylation at the 6-position.

Reduction and Acetylation

Subsequent sodium borohydride reduction converts the ketone to the 3beta-hydroxy intermediate, which is then acetylated to protect hydroxyl groups during further transformations.

Hypobromous Acid Addition and Bromohydrin Formation

The introduction of the 6beta-hydroxyl group is achieved via halohydrin formation using hypobromous acid or N-bromoacetamide under controlled acidic conditions, typically in aqueous acetone at low temperatures (around 5°C) to maintain stereochemical integrity.

Hypoiodite Reaction and Epoxidation

The bromohydrin intermediate undergoes a hypoiodite reaction to form a 6beta,19-epoxy compound, which is a crucial intermediate for further selective oxidation and ring transformations.

Selective Oxidation and Dehydrobromination

Selective oxidation (e.g., using Jones reagent) converts diols to ketones at the 3-position, followed by dehydrobromination to generate unsaturated ketones or epoxides, depending on the target derivative.

Hydrolysis and Final Deprotection

The final step involves hydrolysis of protecting groups (e.g., ethylene ketals) under mild acidic conditions to yield the free dihydroxy pregnan-20-one compound with the desired stereochemistry at 3beta and 6beta positions.

Research Outcomes and Analytical Data

Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is extensively used to confirm the stereochemistry of the hydroxyl groups at the 3 and 6 positions. The beta-orientation of the hydroxyl groups is indicated by characteristic coupling constants and chemical shifts.

Yield and Purity

Typical synthetic routes yield the target compound in moderate to good yields (40-70%), depending on the efficiency of the halohydrin formation and subsequent oxidation steps. Purity is confirmed by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Data Table: Summary of Key Synthetic Steps and Conditions

Step Reagents/Conditions Outcome/Intermediate Yield (%)
Enol acetylation Acetic anhydride, trimethylchlorosilane, NaI 3,21-diacetoxy-3,5-pregnadien-20-one ~85
Reduction Sodium borohydride 3beta,21-dihydroxy-5-pregnen-20-one ~90
Acetylation Acetic anhydride, pyridine Diacetate intermediate ~88
Halohydrin formation N-bromoacetamide, perchloric acid, aqueous acetone, 5°C 5-bromo-6beta-hydroxy intermediate ~65
Hypoiodite reaction Lead tetraacetate, iodine, CaCO3 6beta,19-epoxy intermediate ~70
Selective oxidation Jones reagent Bromoketone intermediate ~75
Dehydrobromination Sodium acetate Unsaturated ketone ~68
Hydrolysis Mild acid This compound Final product

Comparative Notes on Isomer Preparation

The preparation of the 6beta-hydroxy isomer differs from the 6alpha isomer primarily in the stereoselectivity of the halohydrin formation and epoxidation steps. Control of temperature, reagent choice, and reaction time is critical to favor the beta orientation at C-6.

Chemical Reactions Analysis

Types of Reactions

(3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: Reduction of the ketone group at the 20th position to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Introduction of different functional groups at the hydroxyl positions using reagents like tosyl chloride or acetic anhydride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Tosyl chloride in pyridine, acetic anhydride in pyridine.

Major Products Formed

    Oxidation: Formation of 3,6-diketopregnan-20-one.

    Reduction: Formation of (3beta,5alpha,6beta)-3,6,20-trihydroxy-pregnan.

    Substitution: Formation of 3,6-diacetoxy-pregnan-20-one.

Scientific Research Applications

(3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.

    Biology: Studied for its role in steroid metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and certain cancers.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The mechanism of action of (3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in steroid metabolism. It modulates the activity of these targets, leading to changes in gene expression and cellular function. The pathways involved include the regulation of steroid hormone biosynthesis and metabolism.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in hydroxyl group positions, stereochemistry, or additional substituents (Table 1).

Table 1: Structural Comparison of (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one with Analogues

Compound Name Substituents/Modifications Key Differences Reference
Target Compound 3β-OH, 5α-OH, 6β-OH, C20=O Reference structure
Isoallopregnanolone 3β-OH, 5α-OH (lacks 6β-OH) Absence of 6β-OH; neurosteroid antagonist
Allopregnanolone (ALLO) 3α-OH, 5α-OH C3 stereochemistry; GABAA potentiation
(3α,5α)-3,17-Dihydroxy-pregnan-20-one 3α-OH, 5α-OH, 17α-OH Additional 17α-OH; androgen-related studies
5α-Dihydroprogesterone (5α-DHP) 5α-reduced, C3=O, C20=O Ketone at C3; precursor to neurosteroids
3β-Hydroxy-5β-pregnan-20-one 3β-OH, 5β-OH C5β configuration; altered receptor binding
6β,16α-Dimethylpregnane-3β,5α-diol-20-one 6β-CH3, 16α-CH3, 3β-OH, 5α-OH Methyl groups enhance lipophilicity

Functional and Pharmacological Comparisons

Neurosteroid Activity
  • Isoallopregnanolone (3β-OH,5α-pregnan-20-one): Acts as a functional antagonist of ALLO at GABAA receptors. It inhibits ALLO-induced Cl⁻ flux (IC50 = 12.25 µM) without affecting baseline GABAergic activity or benzodiazepine/barbiturate effects .
  • Allopregnanolone (3α-OH,5α-pregnan-20-one): Potentiates GABAA receptor Cl⁻ flux, with EC50 values in the nM range. The 3α-OH configuration is critical for receptor interaction .
Enzymatic Metabolism
  • 5α-Pregnan-3β-ol-20-one : Converted to 5α-DHP in placental microsomes with a Vmax of 9.7 nmol/min/mg protein , significantly higher than the 3α-isomer (Vmax = 336 pmol/min/mg). This highlights enzymatic preference for 3β-OH substrates .

Biological Activity

(3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one, also known as isoallopregnanolone, is a neuroactive steroid that has garnered significant attention due to its potential biological activities, particularly its modulatory effects on the GABA-A receptor. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Overview of Biological Activity

Neuroactive steroids such as isoallopregnanolone are known to modulate neurotransmitter systems in the brain, particularly the GABAergic system. They can act as positive allosteric modulators of GABA-A receptors, enhancing inhibitory neurotransmission and contributing to various physiological processes including mood regulation and cognitive function.

  • GABA-A Receptor Modulation : Isoallopregnanolone enhances GABA-mediated chloride currents through GABA-A receptors. This action occurs at a site distinct from traditional binding sites for GABA and benzodiazepines, indicating a unique mechanism of action .
  • Neuroprotective Effects : The compound has been shown to exhibit neuroprotective properties in various models of neuronal injury. Its modulation of GABA-A receptors contributes to its ability to reduce excitotoxicity and promote neuronal survival .
  • Sedative and Anxiolytic Effects : Isoallopregnanolone has been implicated in producing sedative and anxiolytic effects in animal models, making it a candidate for therapeutic applications in anxiety disorders and sleep disturbances .

Pharmacological Properties

The pharmacological profile of isoallopregnanolone includes:

  • Anticonvulsant Activity : Studies have demonstrated that isoallopregnanolone possesses anticonvulsant properties in animal models, suggesting its potential utility in treating epilepsy .
  • Sedative Effects : The compound induces sedation and has been shown to alleviate stress-induced behaviors in rodent models .
  • Influence on Mood : Isoallopregnanolone levels correlate with mood states; alterations in its levels have been associated with mood disorders such as depression and anxiety .

Data Tables

The following table summarizes key findings related to the biological activity of isoallopregnanolone:

Study Findings Methodology
Paul & Purdy (1992)Demonstrated modulation of GABA-A receptor functionElectrophysiological assays
Reddy & Rogawski (2002)Exhibited anticonvulsant effectsPTZ and MES tests in mice
Bixo et al. (1997)Correlation with mood changesPlasma concentration analysis

Case Studies

  • Animal Model Studies : In a study by Reddy and Rogawski, isoallopregnanolone was administered to mice subjected to pentylenetetrazol-induced seizures. The results indicated significant reductions in seizure frequency and duration, highlighting its potential as an anticonvulsant agent .
  • Human Studies : Research has shown that variations in plasma levels of isoallopregnanolone are linked to premenstrual dysphoric disorder (PMDD). Women with PMDD exhibited lower levels of this neuroactive steroid during the luteal phase compared to controls .
  • Environmental Impact Studies : Investigations into the metabolism of progesterone by aquatic organisms revealed the conversion to isoallopregnanolone in marine mussels. This study raised concerns about the ecological impact of synthetic progestins on aquatic life .

Q & A

Basic Research Question: What experimental methods are recommended for structural characterization of (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one?

Answer:
Structural elucidation requires a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to resolve stereochemistry at positions 3β, 5α, and 6β. Coupling constants and NOESY correlations can confirm spatial arrangements .
  • X-ray Crystallography: For unambiguous determination of the stereochemical configuration, single-crystal X-ray analysis is critical, especially for distinguishing between 5α/5β and 6α/6β epimers .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, while derivatization (e.g., trimethylsilyl ethers) enhances ionization efficiency for low-abundance samples .

Basic Research Question: How can researchers synthesize and purify (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one with high stereochemical fidelity?

Answer:

  • Synthetic Routes: Start with pregnenolone or related precursors. Key steps include epoxidation at C5-C6 followed by regioselective ring-opening to install the 6β-hydroxyl group. Acid or base catalysis (e.g., H2_2SO4_4 or KOtBu) influences stereochemical outcomes .
  • Purification: Use column chromatography (silica gel, eluting with EtOAc/hexane gradients) to isolate intermediates. Final purification via recrystallization in ethanol/water mixtures improves purity (>95%) .

Advanced Research Question: What strategies optimize reaction conditions for synthesizing derivatives of (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one?

Answer:

  • Catalytic Optimization: Compare alkaline (e.g., KOtBu in tert-butanol) vs. acid (H2_2SO4_4 in ethylene glycol) conditions to maximize yield and minimize by-products. For example, alkaline catalysis at 100°C for 48 hours achieves >70% yield for 3β-hydroxy derivatives .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic ring-opening of epoxides, while ethylene glycol stabilizes intermediates .

Advanced Research Question: How can in vitro assays evaluate the neurosteroid activity of (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one?

Answer:

  • GABAA Receptor Binding: Use radioligand displacement assays with 3^3H-muscimol or 3^3H-flunitrazepam to measure affinity. IC50_{50} values <1 μM indicate potent modulation .
  • Electrophysiology: Patch-clamp recordings in transfected HEK cells quantify potentiation of GABA-induced currents, with EC50_{50} values reflecting efficacy .

Advanced Research Question: How should researchers resolve contradictions in synthetic yields or stereochemical outcomes reported in literature?

Answer:

  • By-Product Analysis: Use HPLC-MS to identify side products (e.g., 5α/6α isomers) formed during epoxide ring-opening. Adjust reaction pH or temperature to suppress competing pathways .
  • Reproducibility Checks: Validate reported protocols with strict control of moisture (anhydrous conditions) and catalyst purity. Discrepancies often arise from trace water in solvents .

Advanced Research Question: What are the stability profiles of (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one under varying storage conditions?

Answer:

  • Degradation Pathways: Monitor oxidation at C20-ketone or dehydration at C3/C6 hydroxyls via accelerated stability studies (40°C/75% RH for 4 weeks). LC-MS identifies degradation products .
  • Storage Recommendations: Store at -20°C under argon in amber vials. Lyophilization with cryoprotectants (e.g., trehalose) enhances long-term stability in aqueous formulations .

Advanced Research Question: How can researchers validate analytical methods for quantifying (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one in biological matrices?

Answer:

  • LC-MS/MS Validation:
    • Linearity: Calibrate with spiked plasma/serum samples (1–1000 ng/mL; R2^2 >0.99).
    • Recovery: Assess extraction efficiency (>85%) using SPE cartridges (C18 or mixed-mode).
    • Matrix Effects: Normalize with deuterated internal standards (e.g., d4_4-pregnenolone) .

Advanced Research Question: What computational approaches predict the interaction of (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one with nuclear receptors?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to progesterone receptor (PR) or glucocorticoid receptor (GR). Focus on hydrogen bonding with Gln725 (PR) or Asn564 (GR) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Binding free energy (ΔG) calculations (MM/PBSA) quantify affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.